methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2',4-bithiophene-3-carboxylate
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Overview
Description
Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, bithiophene units, and a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of the Sulfanylacetyl Group: The sulfanylacetyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an acyl chloride derivative.
Coupling with Bithiophene Units: The final step involves coupling the thieno[2,3-d]pyrimidine derivative with bithiophene units using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanylacetyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound’s properties are leveraged for the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core is known to bind to certain enzymes or receptors, modulating their activity. The sulfanylacetyl group may enhance the compound’s binding affinity and specificity, while the bithiophene units contribute to its overall stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoate
- Methyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]butanoate
Uniqueness
Compared to similar compounds, methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate stands out due to its extended conjugation and the presence of both thieno[2,3-d]pyrimidine and bithiophene units. This unique combination enhances its electronic properties and potential for diverse applications in various fields.
Properties
Molecular Formula |
C20H17N3O3S4 |
---|---|
Molecular Weight |
475.6g/mol |
IUPAC Name |
methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H17N3O3S4/c1-10-11(2)30-18-15(10)17(21-9-22-18)29-8-14(24)23-19-16(20(25)26-3)12(7-28-19)13-5-4-6-27-13/h4-7,9H,8H2,1-3H3,(H,23,24) |
InChI Key |
GAJYXXGUOCTYAB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)OC)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)OC)C |
Origin of Product |
United States |
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